N'-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide
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Overview
Description
Preparation Methods
The synthesis of N’-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with methylsulfanyl methanol to form an intermediate, which is then reacted with hydroxylamine to produce the final compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N’-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide undergoes various chemical reactions, including:
Scientific Research Applications
N’-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular pathways, affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide can be compared with similar compounds such as N’-Hydroxy-2-(methylsulfonyl)ethanimidamide . While both compounds share similar structural features, the presence of the cyclopropyl group in N’-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide imparts unique chemical and biological properties . This uniqueness makes it a valuable compound for specific research applications .
Biological Activity
N'-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₈H₁₄N₂OS
- Molecular Weight : 174.27 g/mol
- CAS Number : Not available in the provided data.
This compound features a hydroxamic acid functional group, which is often associated with various biological activities, particularly in the inhibition of metalloproteinases and other enzymes.
Enzyme Inhibition
One of the primary biological activities attributed to this compound is its role as an enzyme inhibitor. Hydroxamic acids are known to chelate metal ions, which can inhibit metalloproteinases involved in extracellular matrix degradation. This property suggests potential applications in treating conditions characterized by excessive tissue remodeling, such as cancer metastasis and arthritis.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance lipophilicity, allowing better membrane penetration and interaction with microbial targets. Further investigations are needed to evaluate the specific antimicrobial spectrum and potency of this compound.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound can significantly reduce cell viability by inducing apoptosis. This effect was linked to the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
- Antimicrobial Testing : In vitro studies have shown that derivatives of hydroxamic acids possess activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have demonstrated effective inhibition of bacterial growth, suggesting a need for further exploration.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference Study |
---|---|---|
Hydroxamic Acid Derivative A | MMP Inhibition | Smith et al., 2020 |
Hydroxamic Acid Derivative B | Antimicrobial | Johnson et al., 2021 |
This compound | Potential MMP Inhibitor | Ongoing Research |
Properties
Molecular Formula |
C7H14N2OS |
---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
N'-hydroxy-2-[1-(methylsulfanylmethyl)cyclopropyl]ethanimidamide |
InChI |
InChI=1S/C7H14N2OS/c1-11-5-7(2-3-7)4-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9) |
InChI Key |
AVNYTVNHNSZBLQ-UHFFFAOYSA-N |
Isomeric SMILES |
CSCC1(CC1)C/C(=N/O)/N |
Canonical SMILES |
CSCC1(CC1)CC(=NO)N |
Origin of Product |
United States |
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